Elacridar

准备方法

化学反应分析

反应类型

伊拉屈达经历各种化学反应,包括:

氧化: 这种反应涉及氧的添加或氢的去除,通常使用氧化剂。

还原: 这种反应涉及氢的添加或氧的去除,通常使用还原剂。

常用试剂和条件

与伊拉屈达反应中使用的常用试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)和亲核试剂(如氢氧化钠) .

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 .

科学研究应用

Enhancing Chemotherapeutic Efficacy

Combination Therapies

Elacridar has been studied extensively in combination with various chemotherapeutic agents to counteract drug resistance. For instance, when combined with imatinib, a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML), this compound significantly reduced the effective concentration of imatinib needed to induce apoptosis in resistant cell lines. This synergy suggests a promising therapeutic strategy for overcoming resistance associated with efflux transporters .

CNS Drug Delivery

Research indicates that this compound can improve the CNS distribution of drugs by inhibiting P-gp at the blood-brain barrier (BBB). Studies involving genetically modified mice demonstrated that this compound significantly enhances the brain penetration of co-administered drugs, making it a valuable adjuvant in treating CNS tumors . The brain-to-plasma partition coefficient of this compound was notably higher in P-gp deficient mice, indicating its potential for targeting brain tumors effectively .

Treatment of Chagas Disease

This compound has also been investigated for its application in treating Chagas disease, caused by the parasite Trypanosoma cruzi. In studies combining this compound with existing antiparasitic drugs, researchers found that this compound could enhance the effectiveness of these treatments against resistant strains of the parasite. This approach leverages the ability of this compound to inhibit P-gp-mediated efflux, thereby increasing drug accumulation within parasitic cells .

Pharmacokinetic Enhancements

This compound has been shown to influence the pharmacokinetics of several drugs by increasing their area under the curve (AUC), which is a measure of drug exposure over time. For example, it has been reported to increase the AUC of sulfasalazine and statins like rosuvastatin and pitavastatin when administered concurrently . This property makes this compound a critical component in optimizing drug regimens for patients with complex medication needs.

Case Studies

作用机制

相似化合物的比较

伊拉屈达属于一类称为 P-糖蛋白抑制剂的化合物。类似的化合物包括:

他利屈达: 另一种有效的 P-糖蛋白抑制剂,在克服多药耐药方面具有类似的应用.

佐舒屈达: 第三代 P-糖蛋白抑制剂,用于癌症治疗的临床开发.

生物活性

Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has garnered attention for its potential to enhance the efficacy of various therapeutic agents by overcoming multidrug resistance (MDR) in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Inhibition of Drug Transporters

this compound functions primarily as an inhibitor of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters responsible for the efflux of drugs from cells. By inhibiting these transporters, this compound increases the intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects. Studies have shown that this compound can significantly increase the brain penetration of various substrate drugs, including erlotinib, by disrupting the efflux mechanisms at the blood-brain barrier .

Pharmacokinetics

Dose-Dependent Effects

Research indicates that this compound exhibits dose-dependent pharmacokinetic behavior. At tracer doses, this compound's brain uptake is limited by P-gp and BCRP-mediated efflux. However, at higher doses (5 mg/kg), significant increases in brain activity uptake have been observed . A study reported that the uptake of carbon-11 labeled this compound was markedly higher in knockout mice lacking these transporters compared to wild-type mice, suggesting that its pharmacokinetics can differ substantially based on dosage and transporter presence .

Clinical Applications and Case Studies

Overcoming Resistance in Chronic Myeloid Leukemia (CML)

this compound has been investigated for its role in overcoming resistance to tyrosine kinase inhibitors (TKIs) such as imatinib in CML. A study demonstrated that combining this compound with imatinib allowed for a significant reduction in the required concentration of imatinib to induce apoptosis in resistant CML cell lines. The combination therapy showed a synergy score indicating strong interaction effects, suggesting a promising therapeutic strategy for resistant cases .

Enhancing Chemotherapy Efficacy

In preclinical models, this compound has been shown to enhance the efficacy of various chemotherapeutic agents by increasing their bioavailability and reducing efflux. For instance, a study involving rats indicated that this compound could increase brain distribution volumes of therapeutic agents up to 11-fold compared to baseline levels at maximum effective doses . This highlights its potential utility in treating CNS tumors where drug penetration is often a limiting factor.

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Transport Inhibition | This compound inhibits P-gp and BCRP, enhancing drug uptake | Potential for improving CNS drug delivery |

| CML Resistance | Combination with imatinib reduces required dosages significantly | New therapeutic options for resistant CML |

| Pharmacokinetics | Dose-dependent increase in brain uptake; higher doses lead to greater efficacy | Important considerations for dosing strategies |

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which Elacridar inhibits drug efflux transporters, and how can these be validated experimentally?

this compound is a dual inhibitor of P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which are critical efflux transporters at the blood-brain barrier (BBB). To validate inhibition, researchers can:

- Use in vitro models (e.g., MDCKII-MDR1 or MDCKII-BCRP1 cells) to measure intracellular accumulation of fluorescent substrates (e.g., rhodamine 123) with/without this compound pre-treatment .

- Calculate IC50 values via competitive assays, such as inhibition of [3H]azidopine binding to P-gp (IC50 = 0.16 µM) .

- Confirm dual inhibition by comparing transporter knockout (e.g., Abcb1a/1b; Abcg2−/− mice) and wild-type models .

Q. How does this compound improve drug bioavailability in preclinical studies, and what pharmacokinetic parameters should be monitored?

this compound enhances bioavailability by blocking efflux transporters, increasing systemic exposure and brain penetration of co-administered drugs. Key parameters to monitor:

- Brain-to-plasma partition coefficient (Kp,brain) : Calculate as AUCbrain/AUCplasma or Cbrain/Cplasma at steady state .

- Absolute bioavailability : In mice, oral and intraperitoneal bioavailability are 0.22 and 0.01, respectively, compared to intravenous dosing .

- Terminal half-life : Varies by route (e.g., ~4 hours intraperitoneal vs. ~20 hours oral) .

Advanced Research Questions

Q. How can researchers address the variability in this compound’s brain distribution observed across administration routes?

Brain penetration is dose-dependent and influenced by P-gp/BCRP saturation. Methodological considerations:

- Route selection : Intravenous administration achieves higher plasma exposure (Cmax ~2.5 mg/kg) and Kp,brain >1, while intraperitoneal routes yield lower brain penetration (Kp,brain <1) despite higher doses .

- Formulation optimization : Microemulsions or lipid-based carriers can improve solubility (logP = 5.67) and dissolution-rate-limited absorption .

- Pharmacokinetic modeling : Use nonlinear mixed-effects models to account for efflux saturation at the BBB, which occurs when plasma concentrations exceed transporter capacity .

Q. What experimental designs are recommended to reconcile contradictions in this compound’s efficacy between in vitro and in vivo models?

Discrepancies often arise due to differences in transporter expression, dosing, or solubility. Strategies include:

- Co-dosing with probe substrates : Validate this compound’s effect using known P-gp/BCRP substrates (e.g., dasatinib or sunitinib) in both wild-type and transporter-deficient models .

- Dose-ranging studies : Test this compound concentrations from 50 nM to 20 µM in vitro to identify saturable inhibition thresholds .

- BBB integrity assays : Measure transendothelial electrical resistance (TEER) and Lucifer yellow permeability in bEnd3 cell monolayers to assess off-target BBB disruption at ≥2.5 µM .

Q. How can researchers mitigate this compound’s cytotoxicity in cell-based assays while maintaining efflux inhibition?

this compound exhibits growth inhibition in certain cell lines (e.g., Caki-1 and ACHN at 2.5 µM) . Mitigation strategies:

- Time-limited exposure : Pre-treat cells for 45–60 minutes before drug addition to minimize prolonged cytotoxicity .

- Concentration optimization : Use subtoxic doses (e.g., 1–2 µM) that retain transporter inhibition, validated via LC-MS/MS quantification of intracellular drug accumulation .

- Cell line selection : Prioritize models with low baseline MDR3 expression, as this compound’s cytotoxicity correlates with MDR3 levels .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on efflux transporters?

- Emax modeling : Fit concentration-response curves to quantify saturable inhibition (e.g., for dasatinib accumulation in MDCKII-MDR1 cells) .

- Non-compartmental analysis (NCA) : Estimate AUC, Cmax, and t1/2 in plasma and brain after different administration routes .

- ANOVA with post hoc tests : Compare brain-to-plasma ratios across treatment groups (e.g., Holm-Sidak method, α=0.05) .

Q. How should researchers design studies to evaluate this compound’s potential for clinical translation despite preclinical limitations?

- Chronic dosing models : Simulate clinical regimens by administering this compound orally (100 mg/kg in mice) for ≥7 days to assess cumulative BBB penetration .

- Combination therapy trials : Pair this compound with TKIs (e.g., crizotinib or lapatinib) and measure brain tumor response in glioblastoma xenografts .

- Biomarker validation : Monitor ABCB1/ABCG2 expression via qPCR or Western blot in patient-derived samples to identify responsive cohorts .

属性

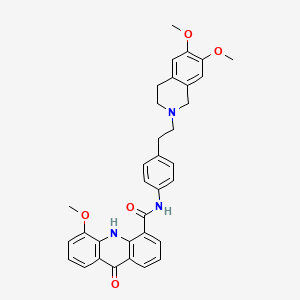

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162489 | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143664-11-3 | |

| Record name | Elacridar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143664-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elacridar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacridar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elacridar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elacridar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACRIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。